molecular formula C11H11F3O3 B12602848 3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one CAS No. 645389-27-1

3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one

Cat. No.: B12602848
CAS No.: 645389-27-1
M. Wt: 248.20 g/mol
InChI Key: HLFCYIVYTAYUAF-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one typically involves the acylation of appropriate precursors. One method involves the acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride . The reaction conditions often include the use of dry solvents and anhydrous reagents to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively . The compound may act as an enzyme inhibitor or receptor modulator, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

645389-27-1

Molecular Formula

C11H11F3O3

Molecular Weight

248.20 g/mol

IUPAC Name

3,4-dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one

InChI

InChI=1S/C11H11F3O3/c1-6(15)9(16)10(17)7-2-4-8(5-3-7)11(12,13)14/h2-5,9-10,16-17H,1H3

InChI Key

HLFCYIVYTAYUAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(C1=CC=C(C=C1)C(F)(F)F)O)O

Origin of Product

United States

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